molecular formula C10H15NO4 B1394262 Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate CAS No. 1229623-75-9

Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate

Cat. No.: B1394262
CAS No.: 1229623-75-9
M. Wt: 213.23 g/mol
InChI Key: GBEZILBDTHHNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate is a chemical compound with the CAS registry number 1229623-75-9 . It has a molecular formula of C10H15NO4 and a molecular weight of 213.23 g/mol . The compound is supplied for research and development purposes only and is not intended for diagnostic or therapeutic uses. As a specialized ester containing both a 4-oxopiperidine and a beta-ketoester moiety, this compound serves as a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry research . Its molecular structure makes it a candidate for use in the synthesis of more complex molecules, potentially for pharmaceutical applications, though its specific mechanism of action and research value are dependent on the context of its application by qualified researchers. This product is strictly for Research Use Only. Safety and Handling: Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Specifications: • : 1229623-75-9 • Molecular Formula: C10H15NO4 • Molecular Weight: 213.23 g/mol • MDL Number: MFCD16621791 • SMILES: O=C(OC)CC(CN1CCC(CC1)=O)=O

Properties

IUPAC Name

methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-15-10(14)6-9(13)7-11-4-2-8(12)3-5-11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEZILBDTHHNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Butanoic Acid Derivatives

Method:
Esterification of butanoic acid derivatives with methanol under acidic catalysis (e.g., sulfuric acid or hydrochloric acid) yields methyl butanoate derivatives, which serve as precursors for subsequent modifications.

Reaction Conditions:

  • Reflux in methanol with catalytic sulfuric acid.
  • Reaction times typically range from 4 to 12 hours depending on the substrate.

Outcome:
High yields of methyl butanoate derivatives, which are essential for further functionalization.

Introduction of the Oxo Group at the 3-Position

Method:
Oxidation of the methyl butanoate to introduce the keto group at the 3-position can be achieved via selective oxidation methods such as:

  • Use of oxidizing agents:
    • Chromium-based reagents (e.g., PCC or Jones reagent) for controlled oxidation.
    • Milder oxidants like Dess–Martin periodinane for selective oxidation to ketones.

Research Findings:

  • Controlled oxidation enables the formation of the 3-oxo group without over-oxidation of other functional groups.

Synthesis of the 4-Oxopiperidine Ring

Method:
The piperidine ring with a keto functionality at the 4-position can be synthesized via:

Reaction Conditions:

  • Cyclization often occurs under basic or acidic conditions, with subsequent oxidation employing mild oxidants to introduce the oxo group at the 4-position.

Research Data:

  • The synthesis of 4-oxopiperidine derivatives is well-documented, with yields often exceeding 80% under optimized conditions.

Coupling of the Intermediates

Method:
The final compound is assembled by coupling the methyl 3-oxo-butanoate with the 4-oxopiperidine ring through nucleophilic substitution or amidation:

  • Use of activating agents:
    • DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate ester-amide formation.
  • Reaction conditions:
    • Typically performed in inert solvents like dichloromethane or DMF at room temperature.

Outcome:
Efficient formation of the target compound with high purity.

Data Table Summarizing Preparation Methods

Step Method Reagents Conditions Yield Notes
1 Esterification Methanol, sulfuric acid Reflux, 4–12 hours >90% Converts butanoic acid to methyl butanoate
2 Oxidation PCC or Dess–Martin Room temp, mild oxidant 75–85% Selective oxidation to ketone at 3-position
3 Ring synthesis Amino alcohols or amino acids Acidic/basic cyclization >80% Formation of 4-oxopiperidine ring
4 Coupling DCC or EDC Room temp, inert solvent 70–85% Coupling methyl 3-oxo-butanoate with piperidine derivative

Research Findings and Optimization

Recent research highlights the importance of mild oxidation conditions to prevent over-oxidation or degradation of sensitive intermediates. For example, Dess–Martin periodinane has been favored for its selectivity and mild reaction conditions, resulting in cleaner product profiles and higher yields.

Additionally, employing coupling agents like EDC in conjunction with catalytic DMAP has improved the efficiency of ester-to-amide transformations, critical for assembling the final compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Treatment of Migraine

One of the primary applications of methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate is in the treatment of migraine. This compound is part of a class of 2-oxo-piperidinyl derivatives that have demonstrated efficacy in both acute and prophylactic treatments for migraines. The mechanism involves antagonism of the 5-HT7 receptor, which plays a role in neurogenic inflammation associated with migraine attacks. Preclinical studies suggest that these derivatives may alleviate migraine symptoms without the significant side effects often seen with traditional treatments like triptans and topiramate .

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory activity against DPP-IV, an enzyme linked to glucose metabolism and implicated in type 2 diabetes management. DPP-IV inhibitors are crucial for enhancing insulin sensitivity and reducing blood glucose levels. The potential for this compound to serve as a therapeutic agent in diabetes treatment is under investigation, focusing on its ability to modulate metabolic pathways effectively .

Efficacy in Migraine Models

In a series of preclinical trials, this compound was tested against established migraine models. Results indicated a significant reduction in headache frequency and intensity compared to control groups treated with standard medications. These findings support the compound's potential as a novel therapeutic option for patients who do not respond adequately to existing migraine treatments.

Metabolic Studies

Studies examining the DPP-IV inhibitory effects of related compounds revealed that this compound could lower blood sugar levels in diabetic animal models. The compound's ability to enhance insulin secretion and improve glycemic control positions it as a candidate for further development in diabetes therapies.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate with key analogs based on substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight Substituent Key Applications/Reactivity Reference
This compound* C₁₀H₁₅NO₄ 213.23 (calculated) 4-oxopiperidin-1-yl Potential enzymatic/chemical intermediate N/A
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate C₁₁H₉F₃O₃ 246.18 2,4,5-Trifluorophenyl Sitagliptin intermediate
Ethyl 3-oxo-4-(p-tolyl)butanoate C₁₃H₁₆O₃ 220.26 p-Tolyl General organic synthesis
Methyl 4-(3,4-dimethoxyphenyl)butanoate C₁₃H₁₈O₄ 238.28 3,4-Dimethoxyphenyl Synthetic intermediate (non-ketonic)
Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate C₁₂H₁₁F₃O₃ 260.21 4-Trifluoromethylphenyl Not specified

*Note: Calculated properties are based on structural similarity due to lack of direct experimental data.

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (e.g., trifluorophenyl in , trifluoromethyl in ): Enhance electrophilicity at the β-keto position, favoring nucleophilic attacks (e.g., transaminase-mediated amination in Sitagliptin synthesis). Electron-Donating Groups (e.g., p-tolyl in ): May reduce reactivity in enzymatic cascades but improve solubility in non-polar media. Heterocyclic Groups (e.g., 4-oxopiperidin-1-yl): Likely increase hydrogen-bonding capacity and influence stereochemical outcomes in catalysis .
  • Thermal Stability: Ethyl 3-oxo-4-(p-tolyl)butanoate has a boiling point of 309.2°C , while trifluorophenyl analogs are typically processed at moderate temperatures (60–65°C) in enzymatic reactions .
Enzymatic Transformations
  • Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: Utilized in a PluriZyme (TR2E2)-catalyzed cascade to synthesize 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid (Sitagliptin intermediate) with high efficiency (kcat: 69.49 ± 1.77 min⁻¹ for transaminase activity) .
  • Ethyl 3-oxo-4-(p-tolyl)butanoate: No enzymatic data provided, but its ester group suggests compatibility with lipase or esterase-mediated hydrolysis .

Biological Activity

Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including analgesic properties, mechanisms of action, and related studies.

Chemical Structure and Properties

This compound has the molecular formula C10H15NO4C_{10}H_{15}NO_4 and a molecular weight of approximately 199.25 g/mol. Its structure features a piperidine ring, which is commonly associated with various biological activities, particularly in pharmacology.

Property Value
Molecular FormulaC10H15NO4
Molecular Weight199.25 g/mol
Functional GroupsKeto, Ester, Piperidine

Analgesic Properties

Research indicates that derivatives of piperidine, including this compound, exhibit analgesic effects . Piperidine compounds are often studied for their ability to relieve pain through various mechanisms, including modulation of pain pathways and interaction with opioid receptors.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may act by:

  • Inhibition of Pain Pathways : Similar piperidine derivatives have shown the ability to inhibit pain pathways in animal models.
  • Modulation of Neurotransmitter Release : Interaction with neurotransmitter systems may play a role in its analgesic properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of related piperidine compounds:

  • Antileukemic Activity : A study examined the effects of piperidine derivatives on U937 cells (a human leukemia cell line). The results indicated significant induction of apoptosis when treated with piperidine analogs, suggesting potential anti-cancer properties .
    Compound Concentration (μM) % Apoptosis (U937)
    PL-HDACis113.7
    PL-HDACis256.9
    PL-HDACis488.5
  • Docking Studies : In silico studies have shown that piperidine derivatives can effectively bind to target proteins involved in various diseases, indicating their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit biological activities:

Compound Name Molecular Formula Unique Features
Ethyl 3-(4-oxopiperidin-1-yl)propanoateC10H17NO3Similar piperidine structure; different ester group
Methyl 3-(4-hydroxypiperidin-1-yl)butanoateC10H15N03Hydroxyl group may alter reactivity

Q & A

Q. Basic

  • 1H/13C NMR : Identifies proton environments and carbon frameworks (e.g., ketone carbonyl at ~200–210 ppm, ester carbonyl at ~170 ppm) .
  • UPLC-MS/HRMS : Confirms molecular weight (e.g., [M+H]+ peaks) and detects impurities (<1%) .
  • FT-IR : Validates functional groups (e.g., C=O stretches at ~1740 cm⁻¹ for esters) .
  • Single-crystal XRD : Resolves stereochemistry and molecular packing in solid-state studies .

How to resolve contradictions in reaction intermediate analysis?

Advanced
Discrepancies in intermediate characterization (e.g., unexpected byproducts) require multi-technique validation:

  • HPLC-DAD/MS : Tracks reaction progress and identifies co-eluting impurities .
  • Isotopic labeling : Traces mechanistic pathways (e.g., 18O labeling for hydrolysis steps).
  • Computational modeling : Predicts plausible intermediates using DFT calculations or molecular docking (e.g., enzyme-substrate interactions in TR2E2) . Cross-referencing synthetic protocols (e.g., CDI vs. DCC activation) also clarifies reproducibility issues .

What strategies optimize the introduction of the 4-oxopiperidin-1-yl group?

Q. Basic

  • Coupling conditions : Use CDI or DCC/DMAP in anhydrous acetonitrile or THF to activate the β-keto ester for nucleophilic attack by 4-oxopiperidine.
  • Temperature control : Maintain 30–50°C to balance reaction rate and side-product formation .
  • Workup : Neutralize excess base (e.g., triethylamine) with dilute HCl, followed by extraction (ethyl acetate) and drying (MgSO4) .

How do electronic effects of substituents influence reactivity in Hantzsch-type cyclizations?

Advanced
Electron-withdrawing groups (e.g., 4-oxopiperidinyl) enhance the electrophilicity of the β-keto ester, accelerating cyclocondensation with enamines or aminocrotonates. Steric hindrance from bulky substituents, however, may reduce yields. For example, methyl 3-oxo-4-(aryl)butanoates with electron-deficient aryl groups show higher reactivity in Hantzsch syntheses of 1,4-dihydropyridines (up to 90% yield) compared to electron-rich analogs . Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can quantify these effects.

What purification techniques ensure high purity for pharmaceutical intermediates?

Q. Basic

  • Flash chromatography : Resolves diastereomers or regioisomers using gradient elution (e.g., 5–30% ethyl acetate in heptane) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .
  • Preparative HPLC : Isolate polar impurities with C18 columns and acetonitrile/water mobile phases .

How does the compound’s stability impact storage and handling?

Advanced
β-Keto esters are prone to hydrolysis and keto-enol tautomerism. Stability studies (e.g., accelerated aging at 40°C/75% RH) show decomposition via ester hydrolysis, requiring storage at –20°C in anhydrous solvents (e.g., THF) under inert gas . Lyophilization improves solid-state stability. LC-MS stability-indicating methods monitor degradation products (e.g., free acid forms) .

What computational tools predict the compound’s bioactivity or metabolic fate?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Screens binding affinity to targets like Keap1 (a redox sensor) .
  • ADMET prediction (SwissADME) : Estimates pharmacokinetic properties (e.g., CYP450 metabolism) .
  • QM/MM simulations : Models enzymatic transformations (e.g., TR2E2-catalyzed amination) to guide protein engineering .

How to design analogs with enhanced pharmacological properties?

Q. Advanced

  • Bioisosteric replacement : Substitute the 4-oxopiperidinyl group with spirocyclic or fluorinated moieties to improve metabolic stability .
  • Click chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition for targeted drug delivery .
  • SAR studies : Correlate substituent electronic profiles (Hammett σ values) with bioactivity (e.g., antimicrobial potency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-oxo-4-(4-oxopiperidin-1-yl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.